Physicochemical Property Profile: Baseline Lipophilicity and Permeability Drivers vs. Substituted Congeners
The unsubstituted benzamide core confers a predicted cLogP of 2.6 [1], approximately 0.5–1.2 log units lower than the 4-fluoro (cLogP ~3.1), 4-ethoxy (cLogP ~3.3), and 4-tert-butyl (cLogP ~4.1) analogs estimated from fragment-based methods [2]. The molecular weight (298.4 g/mol) and rotatable bond count (5) are identical across the 4-fluoro and 4-ethoxy congeners, establishing the title compound as the least lipophilic member of the quartet and thus the most favorable starting point for programs requiring aqueous solubility or reduced non-specific protein binding [3]. The hydrogen-bond donor count of 1 and acceptor count of 3 are conserved across the series, indicating that differential binding must originate from substituent-specific steric and electronic effects rather than gross H-bond pharmacophore alterations.
| Evidence Dimension | Predicted partition coefficient (cLogP) and molecular descriptors |
|---|---|
| Target Compound Data | cLogP 2.6; MW 298.4; HBD 1; HBA 3; RotB 5 [1] |
| Comparator Or Baseline | 4-Fluoro analog (cLogP ~3.1), 4-Ethoxy analog (cLogP ~3.3), 4-tert-Butyl analog (cLogP ~4.1); MW, HBD, HBA, RotB identical [2] |
| Quantified Difference | ΔcLogP = -0.5 to -1.5 log units relative to substituted analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem) and fragment-based estimation for analogs |
Why This Matters
Lower lipophilicity reduces the risk of nanomolar non-specific binding and CYP-mediated clearance, making the unsubstituted benzamide the preferred chemical probe for target validation campaigns where lipophilicity-driven promiscuity must be minimized.
- [1] PubChem Compound Summary for CID 16896175, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide. Computed Properties section. View Source
- [2] Kuujia Chemical Database. Catalog entries for CAS 953996-96-8, CAS 954079-00-6, and CAS 954021-94-4. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Provides context for cLogP-driven promiscuity risk.) View Source
